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Cat. No.: B1176556 Get Quote

This guide provides a comprehensive comparison of Drosophila amphiphysin (amph) mutants

with their wild-type counterparts, focusing on key phenotypic differences. Experimental data is

presented to support these comparisons, along with detailed methodologies for the key

experiments cited. This document is intended for researchers, scientists, and drug

development professionals working in the fields of neurobiology, cell biology, and genetics.

Overview of Drosophila Amphiphysin Function
In contrast to its vertebrate homologs, which are primarily implicated in presynaptic clathrin-

mediated endocytosis, Drosophila Amphiphysin plays a distinct and non-essential role in this

process.[1][2][3] Genetic analysis of amph null mutants reveals that the protein is not critical for

synaptic vesicle recycling.[1][4] Instead, research indicates its involvement in the organization

of muscle membrane systems and the localization of postsynaptic proteins.[1][2] Drosophila

Amphiphysin is localized postsynaptically at the larval neuromuscular junction (NMJ) and is

also associated with the T-tubule/sarcoplasmic reticulum system in muscles.[1]

Comparative Phenotypic Data
The following tables summarize the key quantitative and qualitative differences observed

between wild-type (amph⁺) and amphiphysin mutant (amph⁻) Drosophila.

Table 1: Neuromuscular Junction (NMJ)
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Parameter Wild-Type (amph⁺) amph⁻ Mutant Key Finding

Miniature Excitatory

Junctional Potential

(mEJP) Amplitude

0.81 ± 0.01 mV 0.94 ± 0.02 mV

A small but statistically

significant increase in

quantal size is

observed in mutants.

[2]

mEJP Frequency
No significant

difference

No significant

difference

The frequency of

spontaneous

neurotransmitter

release is unaltered.

[1]

Excitatory Junctional

Potential (EJP)

Amplitude

Unaffected Unaffected

Evoked

neurotransmitter

release appears

normal under

standard stimulation.

[1]

Synaptic Transmission

Failures
None observed None observed

Mutants do not exhibit

failures in synaptic

transmission.[1]

Table 2: Locomotor and Developmental Phenotypes
Phenotype Wild-Type (amph⁺) amph⁻ Mutant Key Finding

Viability Viable and fertile Viable and fertile

The gene is not

essential for survival

to adulthood.[1][2]

Larval Locomotion Normal crawling Sluggish movement

Mutants exhibit

defects in larval

locomotion.[2][3]

Adult Locomotion Capable of flight Flightless

A hallmark phenotype

of amph mutants is

the inability to fly.[1][5]
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Table 3: Muscle and Postsynaptic Structural Integrity
Feature Wild-Type (amph⁺) amph⁻ Mutant Key Finding

T-tubule/Sarcoplasmic

Reticulum System
Organized network Severely disorganized

Amphiphysin is crucial

for the structural

organization of the

muscle excitation-

contraction coupling

machinery.[1]

Postsynaptic Protein

Localization (e.g., Dlg,

Lgl, Scrib)

Enriched at the

postsynapse

Delocalized

throughout the muscle

Amphiphysin is

required for the proper

localization of key

postsynaptic

scaffolding proteins.[2]

Fasciclin II (FasII)

Surface Levels
Normal Decreased

Mutants show

reduced levels of the

cell adhesion

molecule FasII on the

cell surface, despite

normal total protein

levels.[6]

Key Experimental Protocols
Electrophysiological Recording at the Larval NMJ
This protocol is adapted from methods used to assess synaptic function in Drosophila larvae.

[1][7][8]

Preparation: Third-instar larvae are dissected in a physiological saline solution (e.g.,

Schneider's insect medium). The body wall muscles are exposed by cutting along the dorsal

midline and pinning the cuticle flat.

Recording Setup: Recordings are made from muscle 6 or 7 in abdominal segments A2-A4. A

glass microelectrode filled with 3 M KCl is used to impale a muscle cell for intracellular

recording.
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Data Acquisition: Spontaneous miniature excitatory junctional potentials (mEJPs) are

recorded in the absence of nerve stimulation. To record excitatory junctional potentials

(EJPs), the segmental nerve is stimulated with a suction electrode.

Analysis: The amplitude and frequency of mEJPs and the amplitude of EJPs are measured

and compared between wild-type and mutant larvae.

Immunocytochemistry of the Larval NMJ and Muscle
This protocol is based on standard techniques for visualizing protein localization in Drosophila

tissues.[1][9][10]

Dissection and Fixation: Third-instar larvae are dissected as for electrophysiology. The

preparations are fixed in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20-30

minutes.

Blocking and Antibody Incubation: The fixed tissues are washed in PBS with 0.3% Triton X-

100 (PBT) and then blocked in PBT containing 5% normal goat serum. Primary antibodies

(e.g., anti-Dlg, anti-Amphiphysin) are diluted in the blocking solution and incubated with the

samples overnight at 4°C.

Secondary Antibody and Imaging: After washing, the samples are incubated with

fluorescently labeled secondary antibodies. The preparations are then mounted on slides

and imaged using a confocal microscope.

In Vivo Fasciclin II Internalization Assay
This method was developed to track the cycling of the cell adhesion molecule Fasciclin II.[6]

Labeling Surface FasII: Dissected larval preparations are incubated with a primary antibody

against the extracellular domain of FasII at a low temperature to label only the surface-

exposed protein.

Internalization Period: The preparations are then warmed to allow for endocytosis to occur,

letting the antibody-bound FasII to be internalized.

Stripping External Antibody: Any remaining surface-bound primary antibody is removed by a

low-pH wash.
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Detection of Internalized FasII: The larvae are then fixed, permeabilized, and incubated with

a fluorescently labeled secondary antibody to detect the internalized primary antibody-FasII

complexes.

Analysis: The amount of internalized FasII is quantified by measuring the fluorescence

intensity within the muscle.

Visualized Pathways and Workflows
Signaling and Protein Interactions at the Postsynapse
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Postsynaptic Density

Presynaptic Terminal

D-Amphiphysin

Discs large (Dlg)

Required for proper localization

Lethal giant larvae (Lgl)
Required for proper localization

Scribble (Scrib)Required for proper localization

FasII ExocytosisFunctions in SNARE-dependent
re-incorporation

Clathrin

No binding

Dynamin

No strong interaction

Surface FasII
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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